Macrocyclic compounds have gained attention as potential antiviral agents due to their ability to target protein-protein interactions with high affinity and selectivity. [] The development of macrocyclic inhibitors of the hepatitis C virus (HCV) NS3 protease exemplifies this approach. These inhibitors incorporate a 1,2,3,4-tetrahydroisoquinoline-3-carboxylamide (Tic) moiety cyclized to the P3 capping group, enhancing binding to the protease and improving antiviral potency. []
CAS No.: 119365-69-4
CAS No.: 22756-36-1
CAS No.: 21583-32-4
CAS No.:
CAS No.: 186825-39-8
CAS No.: 919005-14-4